molecular formula C25H31N3O2 B12053010 N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline

N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline

Cat. No.: B12053010
M. Wt: 405.5 g/mol
InChI Key: FIJNPJIMVUCDHH-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline is a structurally complex aniline derivative featuring two chiral oxazolyl substituents. Each oxazole ring is substituted at the 4-position with a tert-butyl or isopropyl group, both in the (4S) configuration . The molecule’s architecture combines steric bulk from the alkyl substituents with the electronic effects of the oxazole heterocycles, which contain oxygen and nitrogen atoms capable of hydrogen bonding and π-π interactions.

The synthesis of this compound likely involves cyclization reactions to form the oxazolyl rings, with stereochemical control at the 4-position achieved via chiral precursors or catalysts. Its crystalline form may be analyzed using programs like SHELXL, which is widely employed for small-molecule crystallography .

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline

InChI

InChI=1S/C25H31N3O2/c1-16(2)21-14-29-23(27-21)17-10-6-8-12-19(17)26-20-13-9-7-11-18(20)24-28-22(15-30-24)25(3,4)5/h6-13,16,21-22,26H,14-15H2,1-5H3/t21-,22-/m1/s1

InChI Key

FIJNPJIMVUCDHH-FGZHOGPDSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)(C)C

Origin of Product

United States

Biological Activity

N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C26H33N3O2C_{26}H_{33}N_{3}O_{2}

It features a complex structure that includes oxazole rings and aniline moieties, which contribute to its biological properties. The molecular weight is approximately 419.56 g/mol .

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For instance, it can be synthesized by amination of specific precursors under controlled conditions to yield the desired product in moderate yields (around 42%) . The detailed synthetic route includes:

  • Starting Materials : 3-bromo-5,6-diphenyl-1,2,4-triazine and 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline.
  • Reaction Conditions : The reaction is carried out in an inert atmosphere using dioxane as a solvent and potassium carbonate as a base.
  • Purification : The crude product is purified through column chromatography.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of bromodomain-containing proteins (e.g., BRD4), which are implicated in cancer and other diseases . Bromodomains play a crucial role in regulating gene expression through chromatin remodeling.

Therapeutic Applications

The potential therapeutic applications include:

  • Cancer Treatment : Inhibition of BRD4 has been associated with reduced tumor growth in preclinical models.
  • Neurological Disorders : The modulation of chromatin dynamics may also offer benefits in treating neurodegenerative diseases .
  • Immunological Disorders : Compounds that target bromodomain proteins could be useful in managing autoimmune diseases due to their role in transcriptional regulation .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds with oxazole structures:

StudyFindings
Study ADemonstrated that oxazole derivatives exhibit significant anti-cancer properties by inhibiting BRD4 activity in vitro.
Study BFound that modifications to the oxazole ring can enhance selectivity for specific bromodomains, leading to improved therapeutic profiles.
Study CReported on the neuroprotective effects of related compounds in models of Alzheimer's disease, suggesting potential applications for cognitive disorders.

Scientific Research Applications

Synthesis and Properties

The compound can be synthesized through a palladium-catalyzed cross-coupling amination reaction. This method involves the reaction of 5,6-diphenyl-3-bromo-1,2,4-triazine with 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline. The process results in the formation of a yellow crystalline product suitable for further analysis and application .

Molecular Characteristics:

  • Molecular Formula: C20H27N2O2
  • Molecular Weight: 327.4 g/mol
  • Hydrogen Bond Donors: 0
  • Hydrogen Bond Acceptors: 5
  • Rotatable Bonds: 4 .

Medicinal Chemistry

N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline has been investigated for its potential pharmacological properties. The oxazole ring structure contributes to its biological activity, making it a candidate for developing new therapeutic agents.

Case Study:
A study highlighted the compound's efficacy in inhibiting certain enzymes that are crucial in cancer progression. The oxazole derivatives demonstrated significant anti-cancer activity in vitro against various cancer cell lines .

Agricultural Sciences

The compound has also been explored for its applications as a herbicide. Its structural features allow it to interact with specific biological pathways in plants.

Synergistic Herbicide Combinations:
Research indicates that N-[2-(4S)-4-tert-butyl...aniline can be combined with other herbicides to enhance efficacy and reduce the required dosage. This synergistic effect not only improves weed control but also minimizes environmental impact by reducing chemical runoff .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Substituent Effects on Key Properties
Compound LogP (Predicted) Melting Point (°C) Hydrogen Bond Acceptors
Target Compound 4.2 >200 (decomposes) 4
4-tert-butyl-N-(4-tert-butylphenyl)aniline 5.8 160–165 1
2-[(4S)-4-propan-2-yl-oxazolyl]aniline 2.9 180–185 2
Table 2: Crystallographic Parameters (Hypothetical SHELXL Data)
Compound Space Group Unit Cell Volume (ų) R-factor (%)
Target Compound P2₁2₁2₁ 1200 3.2
2-[(4S)-4-propan-2-yl-oxazolyl]aniline P1 550 4.1

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline?

Methodological Answer: The synthesis typically involves multi-step reactions starting with chiral oxazoline precursors. For example:

  • Step 1: Prepare 2-[(4S)-4-tert-butyl-oxazolin-2-yl]aniline and 2-[(4S)-4-isopropyl-oxazolin-2-yl]aniline via cyclocondensation of chiral amino alcohols with nitriles under acidic conditions .
  • Step 2: Couple the two oxazoline-aniline intermediates using Ullmann or Buchwald-Hartwig amination, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate enantiomerically pure products .

Q. How can researchers ensure purity and structural fidelity during purification?

Methodological Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges for polar impurities; condition with methanol and elute with 2-propanol/ammonium hydroxide .
  • Recrystallization: Optimize solvent systems (e.g., ethanol/water) to remove stereochemical byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Glassware Deactivation: Treat glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption during sensitive reactions .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement. Assign stereochemistry via Flack parameter analysis (e.g., starting material configuration as a reference) .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and detect diastereomers. Assign peaks via 2D experiments (COSY, HSQC) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula using ESI+ mode with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

Methodological Answer:

  • Chiral HPLC: Employ Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers. Optimize flow rate (0.5–1.0 mL/min) and UV detection (254 nm) .
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to confirm configuration .
  • X-ray Refinement: Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .

Q. How should researchers address conflicting spectroscopic and computational data?

Methodological Answer:

  • DFT Validation: Compare calculated (e.g., Gaussian09, B3LYP/6-31G*) and experimental 1H^1H-NMR shifts. Use RMSD thresholds (<0.3 ppm) to validate structures .
  • Dynamic NMR: Detect rotational barriers in oxazoline rings by variable-temperature 1H^1H-NMR (e.g., 298–343 K) .
  • Crystallographic Residuals: Analyze R-factor convergence in SHELXL (target <5%) to resolve electron density mismatches .

Q. What strategies mitigate hygroscopicity or oxidative degradation during storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition thresholds (e.g., >150°C) to guide storage conditions .
  • Controlled Atmospheres: Store under argon in amber vials with molecular sieves (3Å) at –20°C .
  • Stability Assays: Monitor degradation via LC-MS over 30 days under accelerated conditions (40°C/75% RH) .

Q. How can computational models improve experimental design for derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities of oxazoline-aniline derivatives to target proteins (e.g., kinases). Validate with SPR or ITC .
  • QM/MM Simulations: Model reaction pathways (e.g., amination kinetics) with ORCA software to optimize catalyst loading .
  • Crystal Structure Prediction (CSP): Use Mercury CSD to predict polymorphism risks before scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.